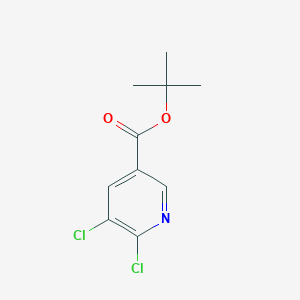
Tert-butyl 5,6-dichloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of two chlorine atoms at positions 5 and 6 on the pyridine ring, as well as a tert-butyl ester group at position 3.
準備方法
The synthesis of tert-butyl 5,6-dichloropyridine-3-carboxylate typically involves the esterification of 5,6-dichloronicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like pyridine . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.
化学反応の分析
Tert-butyl 5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 5,6-dichloropyridine-3-carboxylic acid or its derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the tert-butyl ester group can lead to the formation of 5,6-dichloropyridine-3-carboxylic acid.
科学的研究の応用
Tert-butyl 5,6-dichloropyridine-3-carboxylate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of tert-butyl 5,6-dichloropyridine-3-carboxylate is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms and the ester group allows the compound to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Tert-butyl 5,6-dichloropyridine-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4,6-dichloropyridine-3-carboxylate: This compound has chlorine atoms at positions 4 and 6 instead of 5 and 6, leading to different reactivity and biological activity.
Tert-butyl 5,6-dichloronicotinate: This compound lacks the ester group, which affects its solubility and reactivity in various chemical reactions.
The unique positioning of the chlorine atoms and the presence of the tert-butyl ester group in this compound contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
tert-butyl 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAFQWVWXRQGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)



![2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2981158.png)
![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)

![2-Ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2981163.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2981164.png)


![4-BROMO-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE](/img/structure/B2981170.png)
![(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2981171.png)
![tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2981172.png)
